2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of a naphthyridine core and a piperidine ring substituted with a methoxypyridine carbonyl group
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(6-methoxypyridin-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-7-5-16(13-22-18)20(25)24-11-8-14(9-12-24)17-6-4-15-3-2-10-21-19(15)23-17/h2-7,10,13-14H,8-9,11-12H2,1H3 |
InChI Key |
LGQOGZDLOZBYLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxypyridine Carbonyl Group: This step involves the acylation of the piperidine ring with 6-methoxypyridine-3-carbonyl chloride under basic conditions.
Coupling with 1,8-Naphthyridine: The final step involves coupling the substituted piperidine with 1,8-naphthyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the naphthyridine or piperidine rings.
Reduction: Reduced forms of the carbonyl group to alcohols.
Substitution: Substituted derivatives at the methoxypyridine moiety.
Scientific Research Applications
2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Materials Science: The compound is explored for its use in organic electronics and as a building block for functional materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxypyridine moiety is crucial for its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-2-yl]-2-phenylacetonitrile
- 2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-N
Uniqueness
2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of a naphthyridine core and a methoxypyridine-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
